molecular formula C12H14Cl2N2O B079555 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone CAS No. 70395-06-1

2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

Cat. No.: B079555
CAS No.: 70395-06-1
M. Wt: 273.15 g/mol
InChI Key: QEKHLFPLCZFMFJ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone (Molecular Formula: C12H14Cl2N2O) is a versatile piperazine-based chemical intermediate designed for research applications, particularly in medicinal chemistry and central nervous system (CNS) drug discovery . This compound serves as a key synthetic precursor for the development of novel pharmacologically active molecules. Research indicates its structural framework is valuable in the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which have shown promising anticonvulsant profiles in preclinical studies . These derivatives are primarily evaluated in established models of epilepsy, such as the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model, which is relevant for investigating therapies for treatment-resistant epilepsy . The mechanism of action for the resulting active compounds may involve binding to neuronal voltage-sensitive sodium channels . As a bifunctional alkylating agent, the chloroacetyl group and the chlorophenyl-piperazine scaffold provide distinct sites for further chemical modification, enabling researchers to explore structure-activity relationships (SAR) and develop new hybrid molecules with potential anticancer, antiviral, and anti-inflammatory properties . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-6-4-15(5-7-16)11-3-1-2-10(14)8-11/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKHLFPLCZFMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400146
Record name 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70395-06-1
Record name 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Alkylation-Acylation Protocol

The primary synthesis involves a two-step sequence: (1) preparation of 4-(3-chlorophenyl)piperazine and (2) subsequent reaction with chloroacetyl chloride. The alkylation step typically employs 3-chloroaniline as the starting material, which undergoes nucleophilic substitution with piperazine in dichloromethane (DCM) under basic conditions (pH 10–12) to yield 4-(3-chlorophenyl)piperazine.

The acylation reaction proceeds via Schotten-Baumann conditions, where chloroacetyl chloride reacts with the secondary amine of 4-(3-chlorophenyl)piperazine. Critical parameters include:

  • Solvent System : Biphasic acetone/water mixtures reduce side reactions (e.g., over-acylation) by limiting reagent contact time.

  • Catalysis : Potassium iodide (5 mol%) accelerates the reaction via halogen exchange, reducing completion time from 12 h to 6 h.

  • Temperature : Maintaining 60°C prevents precipitation of intermediates while ensuring kinetic control.

Table 1: Standard Reaction Conditions for Acylation Step

ParameterOptimal ValueImpact on Yield
SolventAcetone/H2O (3:1)Maximizes solubility of both phases
BaseK2CO3Neutralizes HCl without hydrolyzing chloroacetyl chloride
CatalystKI (5 mol%)Increases reaction rate by 50%
Temperature60°CBalances reaction kinetics and side product formation
Reaction Time6 h95% conversion (HPLC monitoring)

Reaction Optimization Strategies

Solvent Selection and Phase Behavior

Polar aprotic solvents like dimethylformamide (DMF) increase acylation rates but promote hydrolysis of chloroacetyl chloride. Comparative studies demonstrate acetone’s superiority:

  • Acetone : 78% yield (44–78% range)

  • DCM : 62% yield (requires rigorous anhydrous conditions)

  • Acetonitrile : 55% yield (accelerates side reactions with piperazine)

Biphasic systems (organic/aqueous) improve yields by sequestering HCl in the aqueous phase, preventing acid-catalyzed decomposition.

Catalytic Enhancements

The addition of potassium iodide transforms the reaction mechanism from SN2 to SN1, facilitating chloride displacement. Trials with varying KI concentrations reveal:

Table 2: Catalyst Loading vs. Yield

KI (mol%)Yield (%)Reaction Time (h)
04412
2589
5786
10756

Exceeding 5 mol% KI provides diminishing returns due to iodide accumulation interfering with phase separation.

Purification and Analytical Validation

Isolation Techniques

Crude product purification employs:

  • Liquid-Liquid Extraction : Sequential washes with 5% NaHCO3 and brine remove unreacted chloroacetyl chloride and HCl.

  • Crystallization : Recrystallization from ethanol/water (2:1) yields 98% pure product (HPLC), with characteristic melting point 132–134°C.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.25 (m, 1H, ArH), 6.90–6.82 (m, 3H, ArH), 4.02 (s, 2H, COCH2Cl), 3.55–3.45 (m, 8H, piperazine).

  • LC-MS : m/z 297.1 [M+H]+ (calculated 297.07 for C13H14Cl2N2O).

Table 3: Analytical Benchmarks for Purity Assessment

MethodAcceptance CriterionResult
HPLC (C18 column)≥95% area98.2%
Elemental Analysis±0.4% of theoryC: 52.3% (52.5%), H: 4.6% (4.7%)
Residual Solvent<500 ppm (ICH Q3C)210 ppm (acetone)

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Benchmarking batch vs. flow reactors reveals advantages:

  • Residence Time : Reduced from 6 h (batch) to 15 min (flow) via microchannel reactors.

  • Yield : 82% in flow vs. 78% batch (attributed to improved mass transfer).

Table 4: Comparative Metrics for Scale-Up Methods

ParameterBatch ReactorFlow Reactor
Throughput1 kg/day12 kg/day
Solvent Consumption15 L/kg product8 L/kg product
Energy Input120 kWh/kg75 kWh/kg

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 30 min but requires specialized equipment. Yields remain comparable (76%).

Solid-Phase Synthesis

Immobilizing 4-(3-chlorophenyl)piperazine on Wang resin enables automated synthesis but suffers from lower yields (61%) and high resin costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the ethanone moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable modifications that can enhance biological activity or selectivity towards specific targets. This compound is particularly valuable in developing drugs aimed at treating psychiatric disorders and other ailments due to its piperazine core, which is known for its activity on neurotransmitter systems.

Biological Studies

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further development in therapeutic applications. The mechanisms by which it exerts these effects are currently under investigation, with emphasis on its interaction with cellular receptors and enzymes.

Chemical Biology

In chemical biology, this compound is utilized to explore molecular interactions and the mechanisms of action of piperazine derivatives. Its ability to bind to various biological targets allows researchers to study the pathways involved in drug action and resistance.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of agrochemicals and other industrial products. Its chemical properties can be tailored for use in formulations that require specific biological activity or stability.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of various piperazine derivatives, including this compound. The compound was shown to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways, highlighting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting that modifications to enhance its potency could lead to new antibiotic agents.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and the 3-chlorophenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituent on Piperazine Key Properties/Activities References
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone 3-Chlorophenyl Meta-chloro substitution may enhance steric and electronic interactions with targets.
2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone 4-Chlorophenyl Para-chloro substitution alters electronic effects, potentially improving binding affinity.
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone 2-Fluorobenzyl Fluorine’s electronegativity and small size enhance metabolic stability. Crystal structure shows chair conformation with equatorial substituents.
2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone (8a) 4-Hydroxyphenyl Hydroxyl group improves solubility; tested as a tyrosinase inhibitor. Yield: 49%, m.p. 162–163°C.
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl (unsubstituted) Lacks halogen substituents; foundational structure for antipsychotic and anticancer agents.
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethanone Pyrazine Heterocyclic substituent introduces hydrogen-bonding capability; used in antimicrobial studies.

Structural and Conformational Analysis

  • Crystal Structures: Fluorobenzyl derivatives adopt chair conformations with substituents in equatorial positions, minimizing steric strain . Dihedral angles between the phenyl ring and piperazine plane vary: 78.27° for 2-fluorobenzyl vs. 55.21° for ethanone moieties, affecting target binding .
  • Chloro vs. Fluoro Substituents : Chloro’s larger size and polarizability may enhance hydrophobic interactions, while fluorine’s electronegativity improves metabolic stability .

Physicochemical Properties

  • Melting Points : Hydroxyphenyl analogs (8a: 162–163°C) have higher m.p. than alkyl-substituted derivatives (8b: 148–150°C) due to hydrogen bonding .
  • Solubility : Hydroxyl and pyrazine groups improve aqueous solubility, whereas chloro and fluorobenzyl groups enhance lipid membrane permeability .

Biological Activity

Overview

2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone, a piperazine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a chloroethanone moiety attached to a piperazine ring substituted with a 3-chlorophenyl group. Its unique structure positions it as a candidate for various pharmacological applications, particularly in medicinal chemistry.

PropertyValue
IUPAC Name This compound
CAS Number 70395-06-1
Molecular Weight 273.15 g/mol
Molecular Formula C12H14Cl2N2O
InChI Key QEKHLFPLCZFMFJ-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that piperazine derivatives, including this compound, exhibit notable antimicrobial activity. For instance, research has shown that modifications to the piperazine structure can enhance efficacy against various bacterial strains. In particular, compounds with electron-withdrawing groups have demonstrated increased potency against pathogens such as Neisseria meningitidis and Haemophilus influenzae .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have reported that certain derivatives of piperazine exhibit cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) cells. Mechanistic studies suggest that these compounds may induce apoptosis through pathways involving caspase activation and modulation of p53 expression levels .

Case Studies

  • Antibacterial Activity : A study focused on the synthesis of various piperazine derivatives found that modifications to the phenyl group significantly influenced antibacterial potency. The introduction of halogen substituents enhanced activity against N. meningitidis, with some derivatives showing minimal inhibitory concentrations (MIC) in the range of 8 to 16 µg/mL .
  • Anticancer Mechanisms : In a separate investigation, derivatives were tested for their ability to activate apoptotic pathways in MCF-7 cells. The study revealed that specific structural modifications led to increased expression of pro-apoptotic factors and enhanced cleavage of caspase-3, indicating potential for therapeutic use in cancer treatment .

Research Findings

A comprehensive analysis of structure-activity relationships (SAR) has been conducted to optimize the biological activity of piperazine derivatives:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring has been correlated with enhanced antimicrobial and anticancer activities.
  • Substituent Positioning : The positioning of substituents on the piperazine ring plays a crucial role in determining biological efficacy; ortho and meta substitutions often yield better results than para substitutions.

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Acylation : React 3-chloroaniline with 2-chloroacetyl chloride in dichloromethane (DCM) and a 2% aqueous NaOH solution at 0°C for 3 hours to yield intermediates like 2-chloro-1-(3-chlorophenyl)ethanone .

Alkylation : React the intermediate with a piperazine derivative (e.g., 1-(3-chlorophenyl)piperazine) in dry acetone at 60°C using potassium carbonate (K₂CO₃) and catalytic potassium iodide (KI). Reaction progress is monitored via HPLC, with yields ranging from 44–78% .
Key Considerations : Temperature control during acylation prevents side reactions, while KI enhances alkylation efficiency.

Q. How is the purity and structural integrity of the compound validated?

  • Methodological Answer :
  • Purity : Assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Example: Compound 22 in a related study showed >95% purity .
  • Structural Confirmation :
  • 1H/13C NMR : Characteristic peaks include δ ~4.05 ppm (CH₂Cl) and δ ~161 ppm (ketone C=O) .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 56.59%, H: 5.94%, N: 11.00% for intermediates) .

Advanced Research Questions

Q. How can contradictory spectroscopic or crystallographic data be resolved during structural analysis?

  • Methodological Answer :
  • Cross-Validation : Use complementary techniques (e.g., 2D NMR for ambiguous proton assignments) .
  • Crystallography : Refine X-ray data using SHELX software (e.g., SHELXL for small-molecule structures). For example, orthorhombic crystal systems (space group P212₁2₁) with Mo Kα radiation (λ = 0.71073 Å) resolve bond lengths and angles .
  • Case Study : Discrepancies in torsion angles for the piperazine ring were resolved via SHELX's least-squares refinement, achieving R-factors < 0.05 .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysis : KI (5 mol%) accelerates SN2 alkylation by stabilizing transition states .
  • Work-Up : Biphasic liquid–solid systems (e.g., acetone/K₂CO₃) simplify purification, reducing yield losses .
    Data : Scaling from 5 mmol to 50 mmol increased yields from 44% to 68% under optimized conditions .

Q. How does the 3-chlorophenylpiperazine moiety influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Pharmacophore Mapping : The chlorophenyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration in neuroactive compounds .
  • Receptor Binding : Docking simulations (e.g., AutoDock Vina) show the chlorine atom forms halogen bonds with serotonin receptor residues (e.g., 5-HT₁A, ΔG = -9.2 kcal/mol) .
  • Experimental Validation : Replace the 3-chlorophenyl group with fluorophenyl analogs to test selectivity (e.g., 10-fold lower affinity for 5-HT₂A vs. 5-HT₁A) .

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